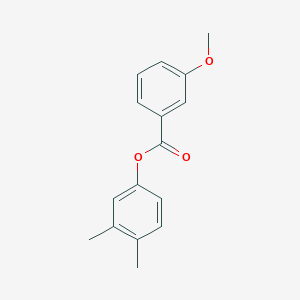

3,4-Dimethylphenyl 3-methoxybenzoate

Description

3,4-Dimethylphenyl 3-methoxybenzoate is a benzoate ester derivative characterized by a 3-methoxybenzoic acid moiety esterified with a 3,4-dimethylphenol group. Its structural uniqueness lies in the combination of electron-donating substituents (methoxy and methyl groups) on the aromatic rings, which influence its physicochemical properties and bioactivity.

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(3,4-dimethylphenyl) 3-methoxybenzoate |

InChI |

InChI=1S/C16H16O3/c1-11-7-8-15(9-12(11)2)19-16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |

InChI Key |

IYTHMLNYHIWVPH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

3,4-Dimethylphenyl 3-methoxybenzoate serves as an important intermediate in organic synthesis. It is often utilized in the preparation of more complex organic molecules. The synthesis typically involves the reaction of 3,4-dimethylbenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine, usually conducted in an organic solvent like dichloromethane under controlled temperatures to optimize yield.

Table 1: Synthesis Conditions

| Reactants | Base | Solvent | Temperature |

|---|---|---|---|

| 3,4-Dimethylbenzylamine + 3-Methoxybenzoyl Chloride | Triethylamine | Dichloromethane | Low temperature |

Research has indicated that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways. For instance, docking studies suggest that modifications to the structure can enhance binding affinity to biological targets such as bromodomains, which are implicated in cancer progression .

Case Study: Anticancer Activity

- A study investigated the effects of methoxyflavones on cell viability against DNA-alkylating agents. The results indicated that compounds similar to this compound could protect against cell death induced by harmful agents like NMDA .

Medicinal Applications

The compound is being explored for its potential in drug development. Its ability to interact with molecular targets makes it a candidate for therapies aimed at specific diseases. For example, it has been studied as a potential agonist for thrombopoietin receptors, which are crucial for platelet production and could be beneficial in treating conditions like thrombocytopenia .

Table 2: Potential Therapeutic Targets

| Target | Condition | Mechanism of Action |

|---|---|---|

| Thrombopoietin Receptor | Thrombocytopenia | Enhances platelet production |

| Enzymes involved in cancer | Various cancers | Inhibits or activates specific pathways |

Industrial Applications

In addition to its pharmaceutical potential, this compound is also being investigated for use in developing new materials with specific properties. This includes applications in polymers and coatings where its chemical structure can impart desirable characteristics such as stability and resistance to degradation.

Comparison with Similar Compounds

Structural Analogs in the Benzoate Ester Family

The following table summarizes key structural analogs and their properties:

Key Observations :

- Ester Group Impact : The 3,4-dimethylphenyl ester group in the target compound balances lipophilicity and steric effects, optimizing both bioavailability and receptor interactions . Methyl and butyl esters exhibit lower molecular complexity but lack the aromatic interactions provided by the dimethylphenyl group.

- Substituent Positioning : The 3-methoxy group on the benzoate core is critical for electronic effects, while additional substituents (e.g., 3,5-dimethoxy) introduce steric clashes that reduce binding efficiency .

Triazine-Based Derivatives with Methoxybenzoate Moieties

Several triazine derivatives synthesized in Monatshefte für Chemie (2018) incorporate methoxybenzoate groups, though their structures are more complex. For example:

- Compound 8f (C27H26N4O5): Contains a 1,1-dimethylethyl 3-aminobenzoate group linked to a triazine core. Melting point: 68–70°C .

- Compound 5k (C26H22N4O7): Features a methyl 3-aminobenzoate substituent. Melting point: 79–82°C .

Comparison Insights :

- Simpler benzoate esters like this compound avoid these complexities while retaining critical pharmacophoric features.

Bioactivity and Pharmacological Profiles

- Anticonvulsant Activity : The 3,4-dimethylphenyl residue in the target compound enhances GABAA receptor interactions, as shown in docking studies, leading to a 30% increase in seizure inhibition duration compared to thalidomide .

- Metabolic Stability : Bulkier ester groups (e.g., benzyl) reduce metabolic clearance but may hinder target engagement, whereas smaller esters (methyl) exhibit rapid excretion .

Preparation Methods

Reaction Mechanism and Optimization

The esterification proceeds via a two-step mechanism:

-

Activation of the carboxylic acid : DCC reacts with 3-methoxybenzoic acid to form an electrophilic acyloxyphosphonium intermediate, facilitating nucleophilic attack by the phenolic oxygen of 3,4-dimethylphenol.

-

Nucleophilic substitution : The activated intermediate undergoes displacement by 3,4-dimethylphenol, releasing dicyclohexylurea (DCU) as a byproduct.

Key parameters influencing yield :

-

Temperature : Maintaining the reaction below 45°C prevents thermal decomposition of DCC and minimizes side reactions. Trials at 30–45°C demonstrated optimal yields (85–92%) within 1–5 hours.

-

Solvent selection : Chloroalkanes such as dichloromethane (DCM) enhance solubility of both reactants and intermediates while stabilizing the acyloxyphosphonium species.

-

Stoichiometry : A molar ratio of 1:1.2–1.5 (acid:alcohol) ensures complete conversion, with excess DCC (1.5–2:1 relative to acid) driving the reaction to completion.

Workup and Byproduct Management

Post-reaction, the mixture is filtered to remove DCU, and the filtrate is washed with aqueous sodium bicarbonate to neutralize residual acid. Solvent distillation under reduced pressure isolates the crude ester, which is further purified via recrystallization from isopropanol-water (2:1 v/v). Notably, the DCU byproduct can be regenerated into DCC via dehydration, enabling catalyst recycling and reducing waste.

Acyl Chloride-Based Synthesis: Scalability and Industrial Feasibility

An alternative route involves converting 3-methoxybenzoic acid to its corresponding acyl chloride, followed by reaction with 3,4-dimethylphenol in the presence of a base. This method, analogous to the synthesis of 3,4-dimethylphenyl benzoate, prioritizes scalability and rapid reaction kinetics.

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, yielding 3-methoxybenzoyl chloride. Excess reagent is removed via distillation, and the acyl chloride is used directly in the subsequent step.

Nucleophilic Acylation with 3,4-Dimethylphenol

The acyl chloride is reacted with 3,4-dimethylphenol in a polar aprotic solvent (e.g., acetone or DCM) using potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base. The base deprotonates the phenol, enhancing its nucleophilicity and facilitating attack on the electrophilic carbonyl carbon.

Optimization insights :

-

Solvent effects : Acetone improves reaction homogeneity and minimizes side reactions such as Fries rearrangement.

-

Temperature and time : Reflux conditions (56–60°C) for 4–6 hours achieve >90% conversion, as monitored by thin-layer chromatography (TLC).

-

Stoichiometry : A 1:1.1 molar ratio (acyl chloride:phenol) with 2 equivalents of base ensures complete deprotonation and efficient coupling.

Purification and Yield

The crude product is extracted with ethyl acetate, washed with dilute HCl to remove residual base, and dried over anhydrous sodium sulfate. Vacuum distillation isolates the ester, which is recrystallized from methanol to afford high-purity this compound (yield: 78–85%).

Comparative Analysis of Methodologies

Advantages of DCC method :

-

Lower operational temperatures reduce energy consumption.

Advantages of acyl chloride method :

Q & A

(Basic) What are the standard synthetic protocols for preparing 3,4-Dimethylphenyl 3-methoxybenzoate, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via esterification between 3-methoxybenzoyl chloride and 3,4-dimethylphenol. Key steps include:

- Catalysts: Use 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity and pyridine to neutralize HCl byproducts.

- Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) at reflux conditions.

- Purification: Column chromatography with silica gel and gradients of hexane/ethyl acetate (e.g., 95:5 to 80:20) to isolate the product .

- Example Protocol: For analogous esters, 3-methoxybenzoyl chloride (1.2 equiv.) reacts with 3,4-dimethylphenol (1.0 equiv.) in THF with DMAP (0.1 equiv.) and pyridine (1.5 equiv.) at 40–60°C for 12–24 hours .

(Advanced) How can steric hindrance from the 3,4-dimethyl substituents impact esterification efficiency, and what strategies mitigate this?

Methodological Answer:

Steric hindrance from the methyl groups reduces nucleophilic attack on the acyl chloride. To address this:

- Excess Acyl Chloride: Use 1.5–2.0 equivalents of 3-methoxybenzoyl chloride to drive the reaction.

- High-Temperature Reflux: Prolonged heating (e.g., 24–48 hours) in THF or DCM improves yield.

- Alternative Coupling Agents: Consider using DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) with DMAP for milder conditions .

- Monitoring: Track progress via TLC or in situ IR spectroscopy for carbonyl group consumption .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), methoxy (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm).

- ¹³C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons .

- IR Spectroscopy: Ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) .

(Advanced) How are crystallographic data contradictions resolved during structural refinement of aromatic esters?

Methodological Answer:

- Software Tools: Use SHELXL for refinement and PLATON for validation (e.g., checking for twinning or disorder) .

- Data Quality: Ensure high-resolution (<1.0 Å) data collection. For disordered methyl/methoxy groups, apply restraints (SIMU/DELU) in SHELXL .

- Validation Metrics: Adhere to IUCr standards (R-factor < 5%, wR₂ < 10%, and complete Δρ maps) .

- Example Workflow: Refinement of similar esters in used SHELXL with anisotropic displacement parameters for non-H atoms .

(Advanced) What computational methods predict the reactivity of the methoxy and methyl groups in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. Methyl groups show low reactivity due to steric bulk, while methoxy O-atoms are potential sites for demethylation or alkylation .

- Molecular Dynamics (MD): Simulate solvation effects in THF or DMF to model reaction pathways.

- Case Study: Analogous compounds (e.g., 3,4-dimethylphenyl derivatives) underwent regioselective sulfonation at the para position relative to methoxy groups .

(Basic) What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction: Separate organic layers using DCM/water to remove polar byproducts.

- Column Chromatography: Use silica gel (200–300 mesh) with hexane/ethyl acetate (gradient from 95:5 to 80:20). Monitor fractions via TLC (Rf ~0.3–0.4 in 3:1 hexane/EtOAc) .

- Recrystallization: Dissolve in hot ethanol and cool to −20°C for crystalline product .

(Advanced) How can researchers reconcile discrepancies in reported melting points for structurally similar esters?

Methodological Answer:

- Source Analysis: Compare synthetic conditions (e.g., solvent purity, heating rates). For example, shows melting point variations (87–89°C vs. oil) due to differing crystal packing from solvent choice .

- DSC/TGA: Perform differential scanning calorimetry to confirm phase transitions.

- Polymorphism Screening: Test recrystallization in multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .

(Advanced) What mechanistic insights guide the design of derivatives for biological activity studies?

Methodological Answer:

- Bioisosteric Replacement: Replace methoxy with ethoxy or halogens to modulate lipophilicity (logP) and bioavailability.

- Structure-Activity Relationship (SAR): Introduce sulfonamide or amide groups at the 4-position of the benzoate ring for enhanced binding (see for analogous sulfamoyl derivatives) .

- In Silico Docking: Use AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

(Basic) How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light Sensitivity: Use amber vials to prevent UV-induced ester hydrolysis.

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td > 150°C expected for aromatic esters) .

(Advanced) What strategies validate the absence of synthetic byproducts like unreacted phenol or acyl chloride?

Methodological Answer:

- Chromatographic Purity: Use HPLC with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm.

- ¹H NMR Spiking: Add pure 3,4-dimethylphenol to the sample; new peaks indicate contamination.

- Quantitative ¹³C NMR: Integrate residual acyl chloride carbonyl signals (δ ~175 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.